molecular formula C20H21F3N2O7 B12958335 Methyl 1-(2,2-dimethoxyethyl)-3-methoxy-4-oxo-5-((2,4,6-trifluorobenzyl)carbamoyl)-1,4-dihydropyridine-2-carboxylate

Methyl 1-(2,2-dimethoxyethyl)-3-methoxy-4-oxo-5-((2,4,6-trifluorobenzyl)carbamoyl)-1,4-dihydropyridine-2-carboxylate

Cat. No.: B12958335
M. Wt: 458.4 g/mol
InChI Key: RAIISLLLTMSJCR-UHFFFAOYSA-N
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Description

Methyl 1-(2,2-dimethoxyethyl)-3-methoxy-4-oxo-5-((2,4,6-trifluorobenzyl)carbamoyl)-1,4-dihydropyridine-2-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring substituted with multiple functional groups, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2,2-dimethoxyethyl)-3-methoxy-4-oxo-5-((2,4,6-trifluorobenzyl)carbamoyl)-1,4-dihydropyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Ring: The initial step involves the construction of the pyridine ring through a condensation reaction between an aldehyde and an amine.

    Introduction of Functional Groups:

    Final Esterification: The final step is the esterification of the carboxyl group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, is crucial to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dimethoxyethyl groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its functional groups make it a suitable candidate for labeling and tracking within biological systems.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to interact with various biological targets makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of Methyl 1-(2,2-dimethoxyethyl)-3-methoxy-4-oxo-5-((2,4,6-trifluorobenzyl)carbamoyl)-1,4-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(2,2-dimethoxyethyl)-3-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate
  • Ethyl 1-(2,2-dimethoxyethyl)-3-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate

Uniqueness

Compared to similar compounds, Methyl 1-(2,2-dimethoxyethyl)-3-methoxy-4-oxo-5-((2,4,6-trifluorobenzyl)carbamoyl)-1,4-dihydropyridine-2-carboxylate stands out due to the presence of the trifluorobenzylcarbamoyl group. This group enhances the compound’s reactivity and potential for forming diverse interactions, making it more versatile for various applications.

This detailed overview highlights the significance and versatility of this compound in scientific research and industrial applications

Properties

Molecular Formula

C20H21F3N2O7

Molecular Weight

458.4 g/mol

IUPAC Name

methyl 1-(2,2-dimethoxyethyl)-3-methoxy-4-oxo-5-[(2,4,6-trifluorophenyl)methylcarbamoyl]pyridine-2-carboxylate

InChI

InChI=1S/C20H21F3N2O7/c1-29-15(30-2)9-25-8-12(17(26)18(31-3)16(25)20(28)32-4)19(27)24-7-11-13(22)5-10(21)6-14(11)23/h5-6,8,15H,7,9H2,1-4H3,(H,24,27)

InChI Key

RAIISLLLTMSJCR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N(C=C(C1=O)C(=O)NCC2=C(C=C(C=C2F)F)F)CC(OC)OC)C(=O)OC

Origin of Product

United States

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